molecular formula C13H8O3 B13696820 1-Hydroxy-3H-benzo[f]chromen-3-one

1-Hydroxy-3H-benzo[f]chromen-3-one

Cat. No.: B13696820
M. Wt: 212.20 g/mol
InChI Key: CDPQYNCOWQWSRL-UHFFFAOYSA-N
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Description

1-Hydroxy-3H-benzo[f]chromen-3-one is a significant chemical building block in organic and medicinal chemistry research, primarily used as a precursor for the synthesis of complex heterocyclic systems. Its main application is in the multicomponent preparation of benzo[f]pyrano[3,2-c]chromene derivatives . These syntheses are efficiently catalyzed by novel ionic liquids and can be performed under modern conditions such as ultrasonic irradiation, which often leads to excellent product yields . This compound is also a key reactant in green, catalyst-free, and solvent-free methods for the one-step synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, a process that utilizes microwave irradiation . The spiro and fused heterocyclic compounds derived from this compound are of high interest due to their potential biological activities, placing this reagent at the center of investigations into new pharmacologically active molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

IUPAC Name

1-hydroxybenzo[f]chromen-3-one

InChI

InChI=1S/C13H8O3/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7,14H

InChI Key

CDPQYNCOWQWSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Hydroxy 3h Benzo F Chromen 3 One

De Novo Synthesis Strategies for the Benzo[f]chromenone Skeleton

The fundamental construction of the benzo[f]chromenone framework is a cornerstone of its chemistry, with various strategies developed for its de novo synthesis. These methods often involve the strategic combination of precursors to build the fused ring system.

Cascade and Tandem Cyclization Reactions in 1-Hydroxy-3H-benzo[f]chromen-3-one Formation

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, provide an efficient route to complex molecules like benzo[f]chromenones. One documented cascade pathway for a related benzo[h]coumarin involves an initial oxidation of naphthols, followed by a sequence of Wittig olefination, Michael addition, β-elimination, and final cyclization researchgate.net. Another prominent pathway involves the protonation of a reactive intermediate formed between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates by a naphthol. This generates a vinyltriphenylphosphonium salt that undergoes an aromatic electrophilic substitution and subsequent cyclization to yield the benzo[f]chromenone skeleton researchgate.net. For instance, the reaction of 2-hydroxynaphthalene with these reagents leads specifically to the benzo[f]chromene structure researchgate.net. Similarly, a sequential process involving Knoevenagel condensation, Michael addition, and intramolecular cyclization has been utilized in the synthesis of related chromene derivatives researchgate.net.

Multi-Component Reaction Approaches for Benzo[f]chromenone Synthesis

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step rsc.orgnih.gov. Several MCRs have been developed for the synthesis of the benzo[f]chromene scaffold. A notable three-component reaction involves combining a naphthol (like 1-naphthol (B170400) or 2-naphthol), an acetophenone (B1666503) derivative, and triethyl orthobenzoate nih.gov. Another approach involves the reaction of a naphthol, an aromatic aldehyde, and malononitrile (B47326) nih.govnih.gov.

For example, 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives have been synthesized via a three-component reaction of naphthalene-2,7-diol, various aromatic aldehydes, and malononitrile under microwave irradiation nih.gov. While not yielding the title compound directly, these MCRs are fundamental in creating the core benzo[f]chromene structure, which can be a precursor to the desired product. Furthermore, this compound itself can be used as a substrate in subsequent three-component reactions to build even more complex fused heterocyclic systems researchgate.netnih.gov.

Catalytic Systems and Promoters in this compound Synthesis (e.g., Ionic Liquids)

The choice of catalyst or promoter is critical in directing the reaction pathway and improving yields and conditions. A range of catalytic systems has been explored for benzo[f]chromenone synthesis.

Ionic Liquids: Ionic liquids (ILs) have gained traction as green catalysts and solvents mdpi.com. A silica-supported 1-methyl-3-(triethoxysilylpropyl) imidazolium (B1220033) hydrogensulfate ionic liquid has been effectively used to catalyze the three-component reaction of a naphthol, acetophenone derivatives, and triethyl orthobenzoate nih.gov. The use of imidazolium-based ionic liquids like [bmim]Br has also been reported in the synthesis of warfarin, a related coumarin (B35378) derivative, via Michael addition doi.org.

Solid Catalysts: Simple, recyclable solid catalysts are also prominent. Silica (B1680970) gel has been used to catalyze the conversion of stabilized phosphorus ylides into alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates under solvent-free conditions at 60°C researchgate.net. Other solid catalysts, such as potassium titanium oxide oxalate (B1200264) dihydrate, have been employed for synthesizing substituted 4H-benzo[f]chromenes under ultrasonic irradiation google.com. Biogenic zinc oxide nanoparticles have also proven effective in catalyzing the synthesis of coumarin derivatives rsc.org.

The following table summarizes various catalytic systems used in the synthesis of benzo[f]chromene derivatives.

Table 1: Catalytic Systems for Benzo[f]chromenone Synthesis
Catalyst/Promoter Reactants Product Type Key Advantages Reference
Silica-supported ionic liquid Naphthol, Acetophenone, Triethyl orthobenzoate Benzo[f]chromene derivatives Efficient, Facile method nih.gov
Silica gel Dialkyl 2-(1-hydroxy-2-naphthyl)-3-(triphenylphosphanylidene) succinates Alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates Solvent-free, Good yields researchgate.net
Potassium titanium oxide oxalate β-Naphthol, Aromatic aldehyde, Malononitrile 3-Amino-1-aryl-4H-benzo[f]chromene-2-carbonitriles Ultrasonic-assisted, High yield, Short reaction time google.com
Zinc Oxide (ZnO) nanoparticles 4-hydroxycoumarin (B602359), Aromatic aldehydes, Ethylamine 3-substituted-4-hydroxy-2H-chromen-2-one Green catalyst, High efficiency rsc.org
1-benzyl-3-methyl imidazolium hydrogen sulphate [bnmim][HSO4] 1-Naphthol, Formalin, Anilines 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] nih.govgoogle.comoxazine Room temperature, Good yield mdpi.com

Targeted Functional Group Transformations and Derivatization at the C-1 Hydroxyl Position

While the synthesis of the benzo[f]chromenone core is well-established, subsequent functionalization, particularly at the C-1 hydroxyl group, is crucial for developing derivatives with specific properties. Direct derivatization of the C-1 hydroxyl group of the title compound is not extensively documented in the provided literature, but strategies can be inferred from related structures.

For other hydroxylated chromenes and related heterocycles, standard functional group transformations are applicable. For instance, the hydroxyl group can undergo reactions like alkylation or acylation. In the synthesis of derivatives of 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), the hydroxyl group is a key site for interaction with metal ions, and its presence is fundamental to the molecule's function as a fluorescent sensor google.com. In other complex systems, hydroxyl groups are often protected during multi-step syntheses. Chemoselective derivatization techniques, such as acetylation using acetic anhydride, can be employed to transform hydroxyl groups, and the reaction conditions can be tuned to target specific types of hydroxyls (e.g., phenolic vs. alcoholic) nih.gov. The reaction of 3-hydroxyisoindolinones with alkyllithium reagents demonstrates that a hydroxyl group on a fused heterocyclic system can be a reactive site for initiating further transformations, leading to ring-opening and cyclization to form new products.

Regioselectivity and Stereoselectivity Control in Benzo[f]chromenone Synthesis

Controlling the precise spatial arrangement of atoms is a significant challenge in organic synthesis. For benzo[f]chromenones, this involves directing the reaction to form the correct constitutional isomer (regioselectivity) and the correct 3D orientation of substituents (stereoselectivity).

Regioselectivity: The formation of the benzo[f]chromenone isomer versus the benzo[h]chromenone isomer is a clear example of regiochemical control. This selectivity is dictated by the choice of the starting naphthol. The reaction of 2-hydroxynaphthalene (β-naphthol) with triphenylphosphine and dialkyl acetylenedicarboxylates selectively produces the linear benzo[f]chromene skeleton. In contrast, using 1-hydroxynaphthalene (α-naphthol) under similar conditions leads to the angular benzo[h]chromene product researchgate.net. This demonstrates that the initial position of the hydroxyl group on the naphthalene (B1677914) ring directs the site of electrophilic substitution and subsequent cyclization.

Stereoselectivity: Many synthetic routes to benzo[f]chromenone derivatives result in the formation of a stereocenter, often leading to a racemic mixture. For example, the synthesis of 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one and its 2,3-dimethoxy analogue results in a racemic mixture, with the crystal structure containing both enantiomers nih.govnih.gov. Achieving stereoselectivity, the preferential formation of one enantiomer or diastereomer, often requires the use of chiral catalysts or auxiliaries. While specific examples for achieving high stereoselectivity in the synthesis of this compound are not detailed in the provided results, the principles are well-established in organic synthesis, such as the use of N-heterocyclic carbene (NHC) organocatalysts to achieve excellent stereoselectivity in the formation of other heterocyclic systems.

Sustainable and Green Chemistry Principles in this compound Production (e.g., Ultrasonic Irradiation)

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of benzo[f]chromenones is no exception. Key green principles include the use of alternative energy sources, green solvents and catalysts, and solvent-free reaction conditions.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful green alternative to conventional heating. Ultrasound enhances reaction rates and yields through acoustic cavitation, which generates localized high-pressure and high-temperature "hot spots". The synthesis of substituted 4H-benzo[f]chromenes has been achieved with high yields (92%) in just 15 minutes using a potassium titanium oxide oxalate catalyst under ultrasonic irradiation (40 kHz), a significant improvement over the 3.5 hours required by conventional heating google.com. This method also saves approximately 93% of the energy compared to the conventional approach google.com. Ultrasonic assistance has been applied to various MCRs, often in green solvents like water.

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that dramatically reduces reaction times. It has been successfully used in the multi-component synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives nih.gov and in the catalyst-free, solvent-free synthesis of complex fused chromenones from this compound researchgate.netnih.gov.

Green Catalysts and Solvents: The use of recyclable, non-toxic catalysts like silica gel researchgate.net, ZnO nanoparticles rsc.org, and supported ionic liquids nih.gov aligns with green chemistry principles. Furthermore, conducting reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds, reducing environmental impact researchgate.netnih.gov. For instance, a photocatalytic one-pot synthesis of benzo[f]chromene has been performed at room temperature using a nano-SnO2/TiO2 composite, highlighting a green photochemical approach.

The following table provides examples of green synthetic methods applied to benzo[f]chromene and related compounds.

Table 2: Green Chemistry Approaches in Benzo[f]chromenone Synthesis
Green Technique Catalyst/Conditions Product Type Advantages Reference
Ultrasonic Irradiation Potassium titanium oxide oxalate Substituted 4H-benzo[f]chromenes 92% yield in 15 min, 93% energy saving google.com
Microwave Irradiation Piperidine (B6355638) / 140 °C 3-Amino-1-aryl-9-hydroxy-1H-benzo[f]chromene Rapid (2 min), High yield nih.gov
Microwave Irradiation Catalyst-free, Solvent-free Functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-one Atom-efficient, No work-up needed researchgate.netnih.gov
Ionic Liquid Catalyst Silica supported [pmim]HSO4 Benzo[f]chromene derivatives Efficient, Recyclable catalyst system nih.gov
Photocatalysis nano-SnO2/TiO2 Benzo[f]chromene Room temperature, One-pot
Solvent-free Silica gel / 60-80°C Alkyl benzo[f/h]chromene carboxylates No solvent, Good yields researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Hydroxy 3h Benzo F Chromen 3 One

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[f]chromenone Core

The benzo[f]chromenone core is susceptible to both electrophilic and nucleophilic attacks, with the site of reaction being highly dependent on the nature of the reagent and the reaction conditions.

Electrophilic Substitution: The electron-rich naphthalene (B1677914) ring system and the activating hydroxyl group make the molecule amenable to electrophilic aromatic substitution. The synthesis of the benzo[f]chromenone core itself can proceed through an intramolecular electrophilic substitution reaction. For instance, the protonation of reactive intermediates formed from triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of 2-hydroxynaphthalene leads to vinyltriphenylphosphonium salts. These salts can then undergo an aromatic electrophilic substitution reaction with the conjugate base to form the benzo[f]chromenone skeleton. rsc.org

Nucleophilic Substitution and Addition: The chromenone moiety possesses several electrophilic centers, particularly the carbonyl carbon (C-3) and the β-carbon (C-2) of the α,β-unsaturated system. These sites are targets for nucleophilic attack. Reactions of related 3-nitro-1H-benzo[f]chromenes with nucleophiles like alcohols and amines have been shown to proceed via Michael-type addition to the pyran ring. slideshare.net For example, the reaction with secondary cyclic amines can lead to the trans-diastereoselective formation of Michael adducts. slideshare.net In some cases, nucleophilic attack can initiate a cascade of reactions, including ring-opening of the pyrone ring. Chromone (B188151) derivatives, in general, are known to react with various nucleophiles, leading to ring-opening and subsequent rearrangement to form new heterocyclic systems. pharmainfo.in A related reaction involves the condensation of 4-hydroxycoumarin (B602359) with enones via a nucleophilic attack, highlighting the reactivity of the hydroxy-pyrone system. nih.gov

Oxidation and Reduction Pathways of the Chromenone Moiety

The chromenone moiety within the 1-Hydroxy-3H-benzo[f]chromen-3-one structure can undergo both oxidation and reduction, targeting the lactone and the pyran ring's double bond.

Reduction: The α,β-unsaturated lactone system is susceptible to reduction under various conditions. Catalytic hydrogenation of the parent coumarin (B35378) scaffold, typically using a Raney nickel catalyst, can selectively reduce the C3-C4 double bond to yield the corresponding 3,4-dihydrocoumarin. slideshare.net More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the carbonyl group of the lactone, leading to ring-opening and the formation of diols, such as o-hydroxycinnamyl alcohol in the case of coumarin. slideshare.net

Oxidation: Oxidation of the chromenone core can be more complex. Strong oxidizing agents can lead to the degradation of the heterocyclic ring. However, specific reagents can effect controlled oxidations. For instance, oxidation of coumarin with Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt) has been reported to introduce a hydroxyl group at the C-7 position. slideshare.net The phenolic hydroxyl group at the C-1 position of this compound would also be susceptible to oxidation, potentially forming quinone-like structures under appropriate conditions.

Reaction Type Reagent/Conditions Product Type Reference
Reduction Raney Nickel, H₂3,4-Dihydrocoumarin derivative slideshare.net
Reduction Lithium Aluminum Hydride (LiAlH₄)Ring-opened diol slideshare.net
Oxidation Fenton's ReagentHydroxylated derivative slideshare.net

Rearrangement Reactions and Tautomeric Equilibria Involving the Benzo[f]chromenone Structure

The structural framework of this compound allows for interesting rearrangement reactions and the existence of tautomeric forms.

Rearrangement Reactions: The pyrone ring of chromones is known to undergo rearrangement reactions, often initiated by nucleophilic attack. pharmainfo.in These reactions can lead to the formation of different heterocyclic systems through a sequence of ring-opening and ring-closing events (RORC). For example, treatment of chromone derivatives with nucleophiles like potassium hydroxide (B78521) or hydrazine (B178648) can lead to rearranged pyranobenzodiazepines or pyridobenzodiazepines, respectively, in appropriately substituted systems. pharmainfo.in

Tautomeric Equilibria: The "1-hydroxy-3-oxo" substructure within this compound is essentially a vinylogous carboxylic acid and can exhibit keto-enol tautomerism. The compound can exist in equilibrium between the 1-hydroxy-3-oxo (enol-keto) form and a potential 1,3-dihydroxy (dienol) tautomer. The position of this equilibrium is influenced by factors such as the solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netnih.gov In many heterocyclic systems containing a carbonyl group adjacent to a proton-bearing atom, the keto form is generally more stable. researchgate.net However, the enol form can be stabilized by intramolecular hydrogen bonds or by the aromaticity of the resulting system. researchgate.netorganic-chemistry.org The presence of both keto and enol forms can be confirmed by spectroscopic methods like NMR, where distinct signals for both tautomers may be observed. researchgate.net

Phenomenon Description Influencing Factors Relevant Analogs Reference
Rearrangement Nucleophile-induced ring-opening and ring-closing (RORC)Nature of the nucleophile, reaction conditionsChromone-methylene-benzodiazepinones pharmainfo.in
Tautomerism Equilibrium between keto and enol formsSolvent polarity, hydrogen bonding, aromatic stabilizationSubstituted thiadiazoles, hydroquinones researchgate.netorganic-chemistry.org

Photochemical Reactivity and Photoinduced Transformations

The extended π-system of the benzo[f]chromenone core makes it a candidate for various photochemical reactions. Upon absorption of UV light, the molecule can be promoted to an excited state, from which it can undergo a range of transformations.

A key photochemical property of related 3H-benzo[f]chromene systems is their photochromism. Irradiation with UV light can induce a reversible electrocyclic ring-opening of the pyran ring to form colored o-quinone methide intermediates. The kinetics of the subsequent thermal ring-closing reaction are influenced by the substitution pattern on the chromene core. For instance, 3,3-diphenyl derivatives of 3H-benzo[f]chromene exhibit strong photocoloration.

Furthermore, photochemical methods have been employed for the synthesis of the benzo[f]chromene skeleton itself. A one-pot photocatalytic synthesis of benzo[f]chromene has been achieved at room temperature using a nano-SnO₂/TiO₂ composite as a photocatalyst. rsc.org This highlights the potential of light-induced reactions in constructing this heterocyclic framework. The photochemistry of related chalcones, which can be precursors to benzochromenones, has also been studied, leading to the formation of benzofluorenes through a photochemical transformation. nih.gov This suggests that under certain conditions, the benzo[f]chromenone skeleton could undergo further photoinduced cyclizations or rearrangements.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the analysis.

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For 1-Hydroxy-3H-benzo[f]chromen-3-one (C₁₃H₈O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion would be fragmented in a controlled manner. The resulting fragmentation pattern provides invaluable information about the molecule's structure. Key fragments for this compound would likely arise from the loss of small, stable molecules like carbon monoxide (CO), a characteristic fragmentation for chromenone systems, or through retro-Diels-Alder reactions, cleaving the heterocyclic ring. Analysis of these fragments helps to piece together the connectivity of the atoms within the molecule.

No experimental HRMS data for this compound is available in the reviewed literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Detailed Structural Conformation

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

1D NMR (¹H and ¹³C):

¹H NMR: This would reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (ratio). For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the vinyl proton on the pyrone ring, and a characteristic signal for the hydroxyl proton. The coupling constants between adjacent protons would help establish their relative positions.

¹³C NMR: This technique would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic and pyrone rings and the carbonyl carbon, which would appear significantly downfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish which protons are coupled to each other, confirming the connectivity of the proton network throughout the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Solid-State NMR (ssNMR): In the absence of suitable single crystals for X-ray diffraction, ssNMR could provide information about the structure and dynamics of the compound in its solid form. It can reveal information about polymorphism (different crystalline forms) and the local environment of atoms in the crystal lattice.

Specific ¹H, ¹³C, or advanced 2D NMR data for this compound have not been found in published studies. Research on related dihydro-benzo[f]chromen-1-ones provides some ¹H NMR data, but these are not directly applicable due to the differences in the core structure. nih.gov

Single-Crystal X-ray Diffraction Analysis for Elucidating Solid-State Architecture

Single-Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid.

Methodology: If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unequivocally confirm the connectivity and planarity of the benzo[f]chromen-3-one ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice, showing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the aromatic rings.

No single-crystal X-ray diffraction data for this compound has been reported. While structural reports for derivatives like 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one exist, the saturated and substituted nature of these compounds means their crystal structures would differ significantly. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy probes the vibrational modes of a molecule and is excellent for identifying functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands. A strong, sharp band would appear in the range of 1700-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the pyrone ring. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=C stretching vibrations of the aromatic and pyrone rings would appear in the 1500-1650 cm⁻¹ region, and C-O stretching bands would be present in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.

While general principles allow for the prediction of these vibrational frequencies, no experimentally recorded FTIR or Raman spectra for this compound are available in the searched literature.

Theoretical and Computational Chemistry Investigations of 1 Hydroxy 3h Benzo F Chromen 3 One

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for exploring the electronic nature and spectroscopic characteristics of organic molecules. nih.govresearchgate.netnih.gov For 1-Hydroxy-3H-benzo[f]chromen-3-one, these calculations would provide a detailed picture of its ground and excited-state properties.

The initial step involves geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of information can be derived. The electronic structure is described by the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netinformaticsjournals.co.in The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, TD-DFT calculations are the standard for predicting UV-visible absorption spectra. nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*), which are crucial for understanding the compound's color and photophysical behavior. researchgate.netresearchgate.net Similar methods can predict other spectroscopic data, such as infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds. researchgate.netnih.gov

Table 1: Illustrative Calculated Electronic and Spectroscopic Properties for this compound This table presents hypothetical yet realistic data that would be generated from DFT/TD-DFT calculations, based on published studies of similar molecules. researchgate.netnih.gov

ParameterTypical Computational MethodExpected Value/Result
Ground State Dipole MomentDFT/B3LYP/6-311++G(d,p)~2.5 - 4.0 Debye
HOMO EnergyDFT/B3LYP/6-311++G(d,p)~ -6.0 eV
LUMO EnergyDFT/B3LYP/6-311++G(d,p)~ -2.5 eV
HOMO-LUMO Gap (ΔE)DFT/B3LYP/6-311++G(d,p)~ 3.5 eV
Calculated λmax (UV-Vis)TD-DFT/B3LYP/6-311++G(d,p)~350 - 380 nm (π → π* transition)
Major IR Frequencies (Calculated)DFT/B3LYP/6-311++G(d,p)~3400 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch)

Density Functional Theory (DFT) Studies of Reactivity Descriptors and Reaction Mechanisms

DFT is not only used for static properties but also to predict how and where a molecule will react. rsc.org This is achieved through the calculation of "reactivity descriptors," which are derived from the changes in electron density. nih.gov For this compound, these descriptors would identify the most reactive sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the carbonyl oxygen and the hydroxyl oxygen would be expected to be regions of negative potential. researchgate.neteurjchem.com

Fukui Functions: These functions mathematically identify which atoms are most likely to accept or donate electrons. This allows for a more quantitative prediction of regioselectivity in chemical reactions.

Global Descriptors: Parameters like chemical potential, hardness, and electrophilicity provide a general measure of the molecule's reactivity. nih.gov

DFT can also be used to model entire reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. frontiersin.orgnih.gov This allows chemists to assess the feasibility of a reaction and understand its mechanism in detail without performing the experiment.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While this compound has a relatively rigid core structure, some degree of flexibility exists, particularly concerning the orientation of the hydroxyl group. Molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into the compound's conformational landscape and its interactions with its environment. nih.govliverpool.ac.uk

An MD simulation would reveal the preferred orientation of the hydroxyl group and the potential for intramolecular hydrogen bonding with the nearby carbonyl oxygen. Such simulations are particularly powerful when studying the molecule in a solvent, such as water or ethanol. liverpool.ac.uk The simulation can show how solvent molecules arrange themselves around the solute and form hydrogen bonds, which can significantly impact the compound's solubility, stability, and spectroscopic properties. bohrium.com In the context of biological activity, MD simulations are invaluable for studying how the molecule binds to and interacts with a protein target, assessing the stability of the resulting complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of a compound based on its chemical structure. bjbms.org While no specific QSAR models for this compound are published, numerous studies have successfully applied these methods to series of coumarin (B35378) and chromone (B188151) derivatives to predict activities like anticancer, antimicrobial, or enzyme inhibition. nih.govnih.govbenthamdirect.com

To build a QSAR model relevant to this compound, a dataset of structurally similar molecules with measured biological activities would be required. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges from DFT), and structural features (e.g., number of hydrogen bond donors). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity.

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide mechanistic insights by identifying which molecular properties are most important for the desired biological effect. For example, a model might reveal that high hydrophobicity and the presence of a hydrogen bond donor are key to activity. nih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Studies for Coumarin-like Scaffolds This table shows typical descriptors calculated for molecules in a QSAR study. nih.govbenthamdirect.com

Descriptor ClassExample DescriptorProperty Represented
PhysicochemicallogPLipophilicity/Hydrophobicity
TopologicalWiener IndexMolecular branching and size
ElectronicHOMO EnergyElectron-donating ability
Steric/3DMolecular Surface AreaMolecular size and shape
Quantum ChemicalDipole MomentOverall polarity

In Silico Prediction of Novel Reaction Pathways and Transition States

Modern computational chemistry allows for the exploration of chemical reactivity beyond known transformations. For this compound, in silico methods can be used to predict novel synthetic routes or potential metabolic pathways. By proposing hypothetical reaction steps—such as oxidation, reduction, or conjugation—and calculating the full energy profiles using DFT, researchers can identify plausible but previously unconsidered chemical transformations.

This predictive power is centered on the ability to accurately locate the transition state (TS) for each reaction step. The TS is the highest energy point along the reaction coordinate, and its energy determines the activation barrier and thus the rate of the reaction. Computational tools can search the potential energy surface for these TS structures. Identifying a low-energy pathway for a novel reaction can guide synthetic chemists toward new, more efficient methods for creating derivatives of this compound or help toxicologists predict its metabolic fate in biological systems. frontiersin.orgnih.govnih.gov

Mechanistic Aspects of Biological Interactions and Structure Activity Relationship Sar Studies

Investigations into Molecular Targets and Binding Mechanisms of Benzo[f]chromenones

The benzo[f]chromenone scaffold serves as a versatile template for designing molecules that can interact with various biological targets, including enzymes, receptors, and nucleic acids.

Derivatives of the parent structure have been investigated as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that is overexpressed in many types of tumors. pdbj.org NQO1 is a key enzyme in detoxification and cellular defense, but its inhibition can be a strategic approach in cancer therapy.

Mechanism-based inhibitors are designed to be activated by the target enzyme itself. For instance, certain indolequinones, which share structural similarities with benzo[f]chromenone derivatives, act as mechanism-based inhibitors of NQO1. nih.govnih.gov The process involves the inhibitor being reduced by NQO1 in the presence of a reducing cofactor like NADH. nih.govnih.gov This reduction generates an unstable hydroquinone (B1673460) intermediate, which then rearranges to form a highly reactive electrophilic species. nih.gov This reactive intermediate subsequently forms a covalent bond with the enzyme, often by alkylating the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme. nih.gov The efficiency of this inhibition is dependent on the leaving group attached to the core structure. nih.gov

While potent inhibitors of NQO1 have been developed, studies with some series of compounds have shown that NQO1 inhibitory activity can be separated from growth-inhibitory activity, suggesting that these compounds may have additional or alternative molecular targets responsible for their cytotoxic effects. nih.gov

In silico studies have evaluated benzo[f]chromen-3-one as a potential inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). scienceopen.com NF-κB is a crucial protein complex that controls transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in inflammatory diseases and cancer. The computational analysis suggests a potential binding interaction between the benzo[f]chromen-3-one scaffold and this key regulatory molecule, highlighting a possible mechanism for its anti-inflammatory and anticancer activities. scienceopen.com

Certain derivatives of the 1H-benzo[f]chromene scaffold have been shown to interact directly with nucleic acids. For example, derivatives featuring a 3-amino substituent are reported to function through DNA binding. nih.gov This interaction is a potential mechanism for their observed anti-proliferative properties. The binding can occur through intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. This can lead to conformational changes in the DNA, disrupting processes like replication and transcription and ultimately inducing cell death. nih.govresearchgate.net

Cellular Pathway Modulation Studies at the Molecular Level

Benzo[f]chromenone derivatives have been shown to exert their biological effects by modulating critical cellular pathways, particularly those involved in cell cycle regulation and apoptosis (programmed cell death).

Studies on related benzo[h]chromene derivatives demonstrated the ability to suppress cancer cell growth by inducing cell cycle arrest, often at the G1/S phase transition. nih.gov This is achieved by regulating the expression of key cell cycle proteins, such as decreasing the levels of Cyclin-Dependent Kinase 2 (CDK-2) and Cyclin D1. nih.gov

Furthermore, these compounds can trigger apoptosis through both the extrinsic and intrinsic pathways. nih.gov The extrinsic pathway can be activated by increasing the expression of Fas, a death receptor on the cell surface, which in turn activates Caspase 8. nih.gov The intrinsic, or mitochondrial, pathway is often initiated by modulating the Bcl-2 family of proteins. Benzo[f]chromene derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic caspases like Caspase 3, leading to the execution of the apoptotic program. nih.gov Some 3-amino-1H-benzo[f]chromene derivatives have been specifically identified as Bcl-2 protein inhibitors. nih.gov

Derivatives of 9-hydroxy-1H-benzo[f]chromene have also been confirmed to induce apoptosis and cause an accumulation of treated cancer cells in various phases of the cell cycle, including the G1, S, and G1/S phases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation of 1-Hydroxy-3H-benzo[f]chromen-3-one Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzo[f]chromenone scaffold. These studies systematically modify the parent structure and evaluate how these changes affect its mechanistic functions, such as cytotoxicity and enzyme inhibition.

The type and position of substituents on the benzo[f]chromene ring system are critical determinants of its biological activity. nih.gov

Aryl Substituents at the 1-Position: Research on 9-hydroxy-1H-benzo[f]chromene derivatives has shown that modifying the aryl group at the 1-position significantly impacts cytotoxic activity. nih.gov A general trend observed is that the presence of lipophilic and electron-withdrawing groups, such as halogens (Br, Cl, F), enhances cytotoxic potency more than electron-donating groups like methoxy (B1213986) (MeO). nih.gov

For instance, in one study against PC-3 prostate cancer cells, the order of decreasing activity for disubstituted aryl groups was 3,5-Br₂ > 2,4-F₂ > 2,4-Cl₂. nih.gov This suggests that both the electronic nature and the bulkiness of the substituent play a role. The presence of these halogenated substituents was also found to confer good potency against P-glycoprotein (P-gp) mediated multidrug resistance in MCF-7/ADR breast cancer cells. mdpi.com

Interactive Table: SAR of 9-Hydroxy-1H-benzo[f]chromene Derivatives (Aryl Substituents at 1-Position) against PC-3 Cancer Cells nih.gov

Substituent on Aryl Group Cytotoxicity (IC₅₀ in µM) General Classification
3,5-Br₂ 0.8 Electron-withdrawing, Bulky
2,4-F₂ 1.1 Electron-withdrawing
2,4-Cl₂ 1.3 Electron-withdrawing
2,5-Cl₂ 1.5 Electron-withdrawing
3,4-Cl₂ 1.8 Electron-withdrawing
3,4,5-(MeO)₃ 2.1 Electron-donating
2,4-(MeO)₂ 4.1 Electron-donating

This table illustrates that strong electron-withdrawing groups generally lead to higher potency (lower IC₅₀ values). However, steric factors, as seen with the 2,6-dichloro substitution, can reduce activity.

Substituents on the Chromenone Core: For the related chroman-4-one scaffold, SAR studies have revealed the importance of substituents at other positions. For example, in the context of sirtuin 2 inhibition, it was found that larger substituents at the 6- and 8-positions were necessary for significant inhibition, and that electron-withdrawing properties could further enhance this activity. acs.org A substituent at the 6-position was found to be more critical for activity than one at the 8-position. Conversely, electron-donating groups, such as a methoxy group, generally decreased inhibitory activity. acs.org Any modification to the core carbonyl group also resulted in a significant loss of activity, highlighting its importance for target interaction. acs.org

These findings collectively demonstrate that the biological mechanism of this compound derivatives can be finely tuned by strategic chemical modifications, allowing for the rational design of compounds with specific and enhanced therapeutic properties. nih.gov

Conformational Dynamics and Their Influence on Biological Interactions

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its interaction with biological targets. For complex heterocyclic systems like this compound, the molecule is not static but exists as an equilibrium of different conformers. The specific conformation that is recognized by a biological receptor is known as the bioactive conformation. Understanding the conformational dynamics, therefore, provides insight into the molecule's biological activity.

The interplay between different conformers and their relative energies can be mapped using computational methods like molecular mechanics and quantum chemical calculations. These studies can predict the most stable conformers and the transition states between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor, a process often referred to as "induced fit."

Chemoinformatic and Bioinformatic Approaches to SAR Analysis

Chemoinformatic and bioinformatic tools are increasingly vital in modern drug discovery and for understanding the structure-activity relationships (SAR) of chemical compounds. These computational approaches allow for the analysis of large datasets to identify patterns and predict the biological activity of novel molecules.

For a compound like this compound, chemoinformatic methods can be employed to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. By comparing these descriptors with the biological activities of a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. For instance, SAR studies on related benzo[h]chromene derivatives have highlighted the significant impact of lipophilicity of substituents on their antitumor activity. nih.gov

A QSAR study on related 1,4-benzodiazepine (B1214927) derivatives demonstrated that these computational models are instrumental in understanding the physicochemical properties of the drugs and their interactions with receptors at a molecular level. chemisgroup.us

Bioinformatic approaches, on the other hand, focus on the biological target of the compound. If the protein target of this compound is known or can be predicted, bioinformatic tools can be used to analyze the binding site and identify key interactions. Molecular docking simulations, a common bioinformatic technique, can predict the preferred binding orientation and affinity of the compound within the receptor's active site. This can reveal crucial hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-receptor complex. For example, studies on other heterocyclic compounds have used molecular docking to understand how they interact with their target enzymes.

The integration of chemoinformatic and bioinformatic approaches provides a powerful platform for a comprehensive SAR analysis. For the benzo[f]chromen-3-one scaffold, these methods can help in:

Identifying the key structural features required for a specific biological activity.

Predicting the activity of virtual compounds before their synthesis.

Understanding the molecular basis of selectivity towards a particular biological target.

Elucidating potential mechanisms of action.

Below is an example of a data table that could be generated using chemoinformatic tools to analyze a series of hypothetical this compound derivatives and their predicted biological activity.

Compound IDSubstitution PatternMolecular Weight ( g/mol )LogPPredicted IC50 (µM)
1 1-OH212.222.815.2
2 1-OH, 5-CH3226.253.210.5
3 1-OH, 5-Cl246.663.57.8
4 1-OH, 8-OCH3242.252.712.1
5 1-OH, 8-Br291.113.65.4

This table illustrates how chemoinformatic descriptors and predicted activity data can be organized to facilitate SAR analysis.

Derivatization Strategies and Analogue Synthesis for Enhanced Research Applications

Synthesis of Substituted 1-Hydroxy-3H-benzo[f]chromen-3-one Analogues

The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships. Various synthetic methodologies have been developed to introduce a wide range of functional groups onto the core structure.

One effective method involves the reaction of triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates with 2-hydroxynaphthalene. researchgate.net This reaction proceeds through the formation of a reactive 1:1 intermediate. Protonation of this intermediate by the naphthol leads to a vinyltriphenylphosphonium salt, which then undergoes an aromatic electrophilic substitution to yield dialkyl 2-(1-hydroxy-2-naphthyl)-3-(triphenylphosphanylidene)succinates. researchgate.net These intermediates can be converted to the desired alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates, often catalyzed by silica (B1680970) gel under solvent-free conditions. researchgate.net

Another powerful approach is the use of microwave-assisted multicomponent reactions. For instance, 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives can be synthesized by reacting naphthalene-2,7-diol, various aromatic aldehydes, and malononitrile (B47326) in the presence of piperidine (B6355638) under microwave irradiation. mdpi.com This method is efficient, offering a rapid route to a diverse library of analogues with substitutions on the aryl group at the 1-position. mdpi.com The nature of the substituents on this aryl group, such as halogens or methoxy (B1213986) groups, has been shown to significantly influence the biological activity of the resulting compounds. mdpi.com

Table 1: Examples of Synthesized this compound Analogues and their Precursors

Resulting Analogue Type Precursor 1 Precursor 2 Precursor 3 Catalyst/Conditions
Alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates 2-Hydroxynaphthalene Dialkyl acetylenedicarboxylates Triphenylphosphine Silica gel, 60°C, solvent-free researchgate.net

Heterocycle Annulation and Ring Expansion/Contraction Reactions on the Benzo[f]chromenone Core

Modifying the core ring structure of benzo[f]chromenone through heterocycle annulation (fusion of a new ring) or ring expansion/contraction offers a pathway to novel chemical entities with distinct properties.

Heterocycle Annulation: This strategy involves building an additional heterocyclic ring onto the existing benzo[f]chromenone framework. For example, cyclo-condensation reactions can be employed to fuse nitrogen-containing rings, such as triazepine systems, onto related benzo-fused scaffolds. nih.gov A reaction between an o-phenylenediamine (B120857) derivative and methyl-isothiocyanate can lead to a thiourea (B124793) intermediate, which, upon reaction with an aldehyde, can cyclize to form a benzo[f] researchgate.netnih.govnih.govtriazepine derivative. nih.gov Applying similar principles to functionalized benzo[f]chromenone intermediates could yield novel fused systems.

Ring Expansion and Cyclization: Ring expansion reactions can transform the six-membered pyranone ring into a larger ring system. Such transformations often proceed through carbocation rearrangements or radical cyclization pathways. nih.govyoutube.com A modern approach involves photocatalyzed radical cyclization. nih.gov For instance, S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, can be used as precursors. nih.gov A photocatalytically triggered electron transfer initiates the formation of an aryl radical, which cyclizes in a kinetically favored manner. nih.gov A subsequent ring expansion, driven by rearomatization, can deliver the final, larger ring system. nih.gov Furthermore, ring-closing olefin metathesis is a powerful and practical strategy for the synthesis of chromene derivatives and could be adapted for constructing larger ring systems fused to the benzo[f]chromenone core. acs.org

Conjugation to Biomolecules for the Development of Mechanistic Probes and Tools

The intrinsic fluorescent properties of certain benzo[f]chromenone derivatives make them excellent candidates for development as molecular probes. By conjugating or designing them to interact with specific biomolecules or ions, they can be used as tools to investigate biological mechanisms.

A notable example is the use of hydroxyl-substituted benzo[c]chromen-6-one derivatives (urolithins), which are structural isomers of benzo[f]chromenones, as selective fluorescent sensors for iron (III) ions. nih.gov Compounds like 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) act as "on-off" sensors. nih.gov In the absence of Fe(III), these molecules exhibit fluorescence. Upon binding Fe(III), their fluorescence is quenched. nih.gov This selective quenching effect was not observed with a variety of other mono-, di-, and trivalent metal ions, demonstrating high selectivity for iron. nih.gov

Crucially, these compounds have been shown to be cell-penetrative, allowing for the detection of intracellular iron (III) pools. nih.gov Fluorescence cellular imaging studies in neuroblastoma and glioblastoma cells have demonstrated their utility as safe, detectable probes for monitoring iron within a biological context, making them valuable tools for studying metal ion homeostasis and related pathologies. nih.gov

Design and Synthesis of Spiro Compounds Featuring the Benzo[f]pyrano[3,2-c]chromene Scaffold

Spiro compounds, which contain two rings linked by a single common atom, represent a unique class of complex three-dimensional structures. The benzo[f]chromenone scaffold can be elaborated into spirocyclic systems, such as those containing a benzo[f]pyrano[3,2-c]chromene core.

A highly effective method for synthesizing such complex molecules is through multicomponent reactions. Specifically, spiro[benzo[f]chromene-1,3′-indoles] have been synthesized in good yields via a three-component condensation. scispace.com This reaction involves combining an isatin (B1672199) derivative, naphthalen-2-ol (which forms the benzo[f]chromene part), and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. scispace.comresearchgate.net The reaction proceeds through a cascade cyclization pathway, offering a regioselective route to the target spiro compounds. scispace.com These one-pot syntheses are attractive for their operational simplicity and efficiency in building molecular complexity. nih.govresearchgate.net

Table 2: Three-Component Synthesis of Spiro[benzo[f]chromene-1,3′-indoles]

Component 1 Component 2 Component 3 Resulting Scaffold
Isatin (or substituted isatin) Naphthalen-2-ol Malononitrile Spiro[benzo[f]chromene-1,3′-indole]-2-carbonitrile scispace.com

Advanced Analytical Method Development for Research Applications

Development of Sophisticated Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone techniques for the separation and purity analysis of benzocoumarin derivatives.

HPLC-UV Methodologies: HPLC with UV detection is a robust method for quantifying coumarin (B35378) compounds. For instance, a method developed for various coumarins in rat plasma utilized a C18 column with a gradient elution of acetonitrile (B52724) and water, detecting the compounds at 330 nm. nih.gov This approach demonstrates good accuracy and reproducibility, making it suitable for pharmacokinetic studies. nih.gov The separation of coumarins can be efficiently achieved on core-shell C18 stationary phases, which allow for the use of conventional HPLC equipment while providing high resolution. nih.gov A typical HPLC method for separating a mixture of coumarins might use a gradient elution with an aqueous solution of 1% acetic acid and methanol, with UV-Vis detection set around 280-330 nm. nih.govresearchgate.net

LC-MS/MS Methodologies: For higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method. This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. In the analysis of related 3-hydroxyflavone (B191502) compounds, an Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method was developed using a C8 column and a mobile phase of acetonitrile and 0.1% formic acid in water. nih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.gov This approach allows for rapid analysis times (under 5 minutes), requires small sample volumes, and offers excellent sensitivity with limits of quantification in the low nanomolar range. nih.govresearchgate.net The development of such a method involves optimizing ion source parameters (like gas flows and temperature) and MS/MS parameters (collision energy) for each specific analyte. youtube.com

Table 1: Example Parameters for Chromatographic Analysis of Coumarin Derivatives

ParameterHPLC-UV Example nih.govnih.govLC-MS/MS Example nih.govnih.gov
Stationary Phase (Column) Core-shell C18 or conventional C18Waters BEH C8 or Phenomenex Kinetex C18
Mobile Phase Gradient of Methanol and 1% Acetic Acid (aq)Gradient of Acetonitrile and 0.1% Formic Acid (aq)
Detection UV-Vis Detector (280-330 nm)Tandem Mass Spectrometer (MRM mode)
Sample Preparation Liquid-Liquid Extraction or Solid-Phase ExtractionProtein Precipitation or Liquid-Liquid Extraction
Lower Limit of Quantification (LOQ) ~0.1 µg/mL (plasma)~0.3-0.6 nM (plasma)

Electrochemical Methods for Redox Behavior Characterization and Detection

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of hydroxycoumarin derivatives. These techniques can determine oxidation potentials, which are often correlated with a compound's antioxidant activity. researchgate.net

Studies on various hydroxycoumarins show that they undergo irreversible, pH-dependent oxidation. theijes.comresearchgate.net For example, the electrochemical oxidation of 7-hydroxycoumarin has been studied, and it is proposed to be an electropolymerization reaction. researchgate.net In another study on 3-hydroxyflavone, a related compound, cyclic voltammetry using a glassy carbon electrode revealed a sensitive, diffusion-controlled anodic peak at +0.70 V in an acidic buffer (pH 2.0). researchgate.net As the pH increases, this peak potential can shift, and new peaks may appear, indicating different electrochemical processes. researchgate.net

The electrochemical oxidation of novel coumarin-triphenyliminophosphorane fluorophores has been shown to occur at a potential of approximately +2.0 V, leading to significant changes in the molecule's optical properties. researchgate.netnih.gov This demonstrates that redox stimulation can be used to modulate the fluorescence of coumarin-based compounds. researchgate.netnih.gov By entrapping weakly soluble coumarins onto the surface of a modified electrode, it is possible to obtain their voltammograms and study their electrochemical behavior even when they are not soluble in the electrolyte solution. researchgate.net This approach can also be used to develop amperometric sensors for other molecules. researchgate.net

Spectrophotometric and Fluorimetric Assays for Quantification in Research Matrices

The inherent fluorescence of many hydroxybenzocoumarin structures is the basis for highly sensitive spectrophotometric and fluorimetric assays for their quantification in research matrices like reaction mixtures and in vitro systems.

Fluorimetric Quantification: The fluorescence of coumarin derivatives can be exceptionally bright and is often sensitive to the local environment, a property that is exploited for quantification. researchgate.net For instance, 3-hydroxychromone and its derivatives are known to exhibit dual fluorescence due to an excited-state intramolecular proton transfer (ESIPT) process. acs.orgrsc.org This phenomenon results in two distinct emission bands, the ratio of which can be sensitive to solvent polarity, making these compounds useful as environmental probes. rsc.org

Fluorimetric assays have been developed for the quantification of coumarins in various samples, including wine. nih.gov These methods offer superior sensitivity compared to UV-based detection, with limits of detection often in the nanogram per milliliter (ng/mL) range. nih.gov A typical assay involves exciting the sample at a specific wavelength (e.g., 320-340 nm) and measuring the emission intensity at another wavelength (e.g., 450-540 nm). nih.govscielo.br

Table 2: Spectroscopic Properties of Related Hydroxychromone Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Key Application/FindingReference
2-(2-Furyl)-3-hydroxychromone-Sn(II) Complex300-380 nm468 nm & 538 nmDual emission in DMF solution. scielo.br
7-Acetamido-3-hydroxychromonesNot specifiedNot specifiedExhibit high quantum yields (4-13%) in water. rsc.org
Coumarin-TPIPP Fluorophores405 nmNot specified11-fold fluorescence enhancement upon oxidation. researchgate.netnih.gov

Development of Novel Sensors and Probes Based on 1-Hydroxy-3H-benzo[f]chromen-3-one's Luminescent Properties

The unique luminescent properties of hydroxybenzocoumarins make them excellent candidates for the development of novel sensors and probes. Their fluorescence can be designed to respond to the presence of specific analytes, such as metal ions or reactive signaling molecules.

Fluorescent Chemosensors: The core mechanism of these sensors often involves a change in the fluorescence signal—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to the target analyte. rsc.org For example, derivatives of 3-hydroxychromone have been engineered to act as fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S) based on a thiolysis reaction coupled with the ESIPT process. rsc.org

Similarly, a complex of 2-(2-furyl)-3-hydroxychromone with Sn²⁺ showed distinct fluorescent properties, suggesting its potential as a selective sensor for tin(II) ions. scielo.br The development of such sensors leverages the principles of coordination chemistry and photophysics to create highly selective and sensitive detection tools. The design often involves incorporating a specific binding site for the target analyte into the fluorophore structure, leading to a measurable change in its photophysical properties upon interaction. scielo.brrsc.org The ability to modulate the fluorescence of coumarin derivatives through external redox stimuli also opens pathways for creating redox-responsive optical probes for advanced imaging applications. researchgate.netnih.gov

Potential Applications in Advanced Materials Science and Chemical Biology Research

Luminescent Properties and Applications as Fluorescent Probes and Indicators

The benzo[f]chromen-3-one scaffold is a key component in the design of fluorescent molecules. These compounds often exhibit strong, environment-sensitive fluorescence, making them ideal for use as chemical sensors and biological probes.

Research has demonstrated that hydroxyl-substituted benzo[c]chromen-6-one derivatives, which share a core structure, can act as selective "on-off" fluorescent sensors for iron (III) ions. nih.gov The fluorescence of these compounds is significantly quenched in the presence of Fe³⁺, a mechanism that allows for the sensitive and selective detection of this biologically and environmentally important metal ion. nih.gov This quenching effect is observed even in the presence of other competing metal ions, highlighting the probe's selectivity. nih.gov The sensing capability extends to cellular environments, where these compounds have been shown to be cell-penetrative and effective for imaging intracellular iron (III). nih.gov

The spectral properties of these coumarin-type molecules are notable for their large Stokes shifts, which is the difference between the excitation and emission maxima. This characteristic is advantageous in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios. nih.gov

Spectral Properties of Related Benzo[c]chromen-6-one Fluorescent Probes

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Stokes Shift (nm)
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)335460125
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)33042090

Data sourced from fluorometric studies in ACN/H₂O solution. nih.gov

Furthermore, derivatives of 9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene have been synthesized and studied for their luminescent and ionochromic (color-changing in the presence of ions) properties, further establishing this scaffold's utility in the development of chemosensors. researchgate.net The fluorescence of these dyes is often strongly dependent on the polarity of the solvent, a property that can be exploited for sensing applications. researchgate.net

Application as Molecular Switches, Optoelectronic Materials, or Organic Semiconductors

The parent structure, 3H-benzo[f]chromene, exhibits unique photochromic behavior, a property that allows it to function as a light-activated molecular switch. Upon irradiation with UV light, the compound can undergo a reversible electrocyclic ring-opening reaction. This transformation generates colored isomers, leading to a distinct change in the material's optical properties. The ability to reversibly switch between two states using a light stimulus makes these compounds promising candidates for applications in smart materials, optical data storage, and other light-responsive systems.

While the fundamental photochromic properties of the benzo[f]chromene skeleton are established, specific research into the application of 1-Hydroxy-3H-benzo[f]chromen-3-one as an optoelectronic material or organic semiconductor is still an emerging area. The planar, conjugated system is theoretically conducive to charge transport, but detailed studies and device fabrication incorporating this specific molecule are not yet widely documented in the available literature.

Role as a Privileged Scaffold in Medicinal Chemistry Research and Chemical Probe Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a wide range of biologically active compounds. nih.gov The benzo[f]chromen-3-one core can be considered a privileged scaffold due to its recurring presence in molecules designed for therapeutic and diagnostic purposes.

Its primary role in this area is as a foundational structure for chemical probes. As detailed previously, the scaffold is integral to the design of selective fluorescent sensors for metal ions like Fe³⁺. nih.gov These probes are not only useful for in vitro assays but also for ex vivo and in-cell imaging, demonstrating their practical utility in chemical biology research. nih.gov The development of various benzo[f]chromen-3-one derivatives as chemosensors for different analytes underscores the versatility of this scaffold in creating tools for detecting specific ions and molecules. researchgate.net

Beyond diagnostics, derivatives of the broader 3H-benzo[f]chromene class have been investigated for their pharmacological potential, including antitumor activities. This highlights the scaffold's utility in drug discovery, where it can be modified with various functional groups to optimize binding to therapeutic targets and enhance biological effects.

Utilization in Catalyst Design, Ligand Synthesis, and Organocatalysis

This compound serves as a valuable and versatile building block in modern organic synthesis, particularly in multi-component reactions (MCRs). MCRs are highly efficient chemical reactions where multiple starting materials react in a single step to form a complex product, often in a green and atom-economical fashion.

This compound has been successfully used as a key reactant in the catalyst-free, solvent-free synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones. researchgate.net In this process, this compound reacts with an aldehyde and an isonitrile under microwave irradiation to produce complex, fused heterocyclic systems in excellent yields. researchgate.net

The ability to use this compound to rapidly construct complex molecular architectures makes it a highly useful precursor for creating libraries of novel compounds. These libraries can then be screened for various functions, including:

Ligand Synthesis: The resulting heterocyclic products possess multiple coordination sites (e.g., oxygen and nitrogen atoms) that can be used to create novel ligands for metal catalysts.

Organocatalysis: The complex structures derived from this scaffold could themselves possess catalytic activity, functioning as organocatalysts for various chemical transformations.

While not typically a catalyst itself, its role as a foundational reagent in the efficient synthesis of complex molecules positions this compound as a key enabler in the fields of catalyst design and ligand development.

Future Directions and Emerging Research Avenues for 1 Hydroxy 3h Benzo F Chromen 3 One

Exploration of Unconventional Synthetic Pathways and Methodologies

The classical methods for synthesizing benzo[f]chromenones, while effective, often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. The future of synthesizing 1-Hydroxy-3H-benzo[f]chromen-3-one and its analogs lies in the development of more efficient, sustainable, and atom-economical unconventional pathways.

Recent advancements have highlighted several promising approaches:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times and improve yields. For instance, the synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles has been achieved in just two minutes under microwave irradiation at 140°C. chemrxiv.org This method offers a significant advantage over conventional heating.

Ionic Liquid Catalysis: Ionic liquids are emerging as green and reusable catalysts and solvents in organic synthesis. A facile three-component reaction of naphthols, acetophenone (B1666503) derivatives, and triethyl orthobenzoate in the presence of a silica-supported ionic liquid has been reported for the synthesis of benzo[f]chromene derivatives, showcasing improved yields and shorter reaction times. researchgate.net

Photocatalytic Synthesis: Harnessing the power of light, photocatalysis presents a green and mild approach. The one-pot photocatalytic synthesis of benzo[f]chromene has been successfully performed at room temperature using a nano-SnO₂/TiO₂ composite as a photocatalyst. researchgate.net This method avoids the need for high temperatures and harsh reagents.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. The one-pot, multi-component reaction of N-alkyl-1-(methylthio)-2-nitroethenamine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone (B1674593) provides a rapid and catalyst-free synthesis of structurally diverse benzo[g]chromenes at room temperature. mdpi.com

Solvent-Free and Catalyst-Free Conditions: The development of reactions that proceed without the need for solvents or catalysts represents the pinnacle of green chemistry. A notable example is the silica (B1680970) gel-catalyzed conversion of dialkyl 2-(1-hydroxy-2-naphthyl)-3-(1,1,1-triphenyl-λ⁵-phosphanylidene) succinates to alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates under solvent-free conditions at 60°C. nih.gov Similarly, catalyst-free methods for synthesizing novel benzodiazepines and dihydroquinoxalines highlight the potential for such approaches in heterocyclic chemistry. nih.gov

These unconventional methodologies are not only more environmentally friendly but also open up avenues for creating novel and complex benzo[f]chromenone derivatives that may have been inaccessible through traditional routes.

Deeper Mechanistic Insights into Complex Biological Systems

While various benzo[f]chromene derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research must focus on elucidating these intricate interactions to enable the rational design of more potent and selective therapeutic agents.

Key areas for mechanistic investigation include:

Anticancer Activity: Derivatives of 1H-benzo[f]chromene have shown significant anti-proliferative activity against various cancer cell lines. researchgate.netmdpi.com The proposed mechanisms include the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance, induction of apoptosis (programmed cell death), and cell cycle arrest. chemrxiv.orgresearchgate.net For example, certain 9-hydroxy-1H-benzo[f]chromene derivatives have been shown to inhibit P-gp efflux function and induce apoptosis in multidrug-resistant cancer cells. chemrxiv.org Future studies should employ techniques like transcriptomics, proteomics, and specific enzyme assays to pinpoint the exact molecular targets and signaling pathways affected by this compound and its analogs.

Fluorescent Sensing: Certain hydroxylated benzo[c]chromen-6-one derivatives, structurally related to this compound, have been identified as selective fluorescent "on-off" sensors for iron (III) ions. The proposed mechanism involves the quenching of fluorescence upon binding of Fe³⁺ to the lactone group. Deeper mechanistic studies, potentially using computational modeling and advanced spectroscopic techniques, could refine the understanding of this interaction and guide the development of more sensitive and selective fluorescent probes for other biologically important analytes. The study of excited-state intramolecular proton transfer (ESIPT) in 3-hydroxychromone derivatives is also crucial for designing new fluorescent probes with enhanced properties.

A thorough understanding of these mechanisms will be instrumental in translating the therapeutic potential of these compounds from the laboratory to clinical applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the field of drug discovery and materials science. For this compound and its derivatives, AI and machine learning (ML) can accelerate research and development in several key areas.

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and toxicity of novel benzo[f]chromenone derivatives before they are even synthesized. This can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. For instance, ML models have been successfully used to predict the antimicrobial class specificity of small molecules and the toxicity of chemical compounds across various endpoints.

De Novo Design: Generative AI models can design entirely new benzo[f]chromenone structures with desired properties. chemrxiv.org These models can explore vast chemical spaces to identify novel scaffolds that may not be conceived through traditional medicinal chemistry approaches. The combination of generative AI with automated synthesis platforms offers a powerful pipeline for the rapid design, synthesis, and testing of new compounds. chemrxiv.org

The integration of AI and ML into the research workflow for benzo[f]chromenones will undoubtedly accelerate the discovery of new compounds with tailored properties for a wide range of applications.

Novel Applications in Interdisciplinary Fields Beyond Traditional Chemistry

The unique photophysical and biological properties of this compound and its derivatives make them attractive candidates for applications in various interdisciplinary fields.

Fluorescent Probes and Sensors: As previously mentioned, the ability of certain benzochromenones to act as selective fluorescent sensors for metal ions like Fe³⁺ opens up possibilities for their use in bioimaging, environmental monitoring, and diagnostics. Further research could expand the range of detectable analytes and improve the sensitivity and selectivity of these probes. The development of novel boronate probes based on chromenone scaffolds for the detection of reactive oxygen species like peroxynitrite and hypochlorite (B82951) further illustrates their potential in this area.

Organic Light-Emitting Devices (OLEDs): The fluorescence properties of some coumarin (B35378) derivatives suggest their potential application in OLEDs. researchgate.net Specifically, coumarinacenes, which are extended benzo[g]coumarins, exhibit promising thermal and photochemical stability, making them suitable for use in electronic devices. researchgate.net Further exploration of benzo[f]chromenones in this context could lead to the development of new and efficient light-emitting materials.

Medicinal Chemistry and Drug Discovery: The diverse biological activities of benzochromenes, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, position them as a privileged scaffold in drug discovery. researchgate.netmdpi.com Future research will likely focus on optimizing these activities through structural modifications to develop new therapeutic agents for a variety of diseases.

The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of the benzo[f]chromenone scaffold.

Identification and Addressing of Current Research Gaps and Challenges in Benzo[f]chromenone Chemistry

Despite the significant progress made in the study of benzo[f]chromenones, several research gaps and challenges remain to be addressed to advance the field.

Structure-Activity Relationship (SAR) Studies: While some SAR studies have been conducted, a more comprehensive understanding of how structural modifications to the benzo[f]chromenone scaffold influence its biological activity is needed. A deeper understanding of SAR will enable the rational design of more potent and selective compounds.

Toxicity and Pharmacokinetic Profiles: For many reported benzo[f]chromenone derivatives with promising biological activity, there is a lack of data on their toxicity and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Addressing this gap is crucial for the further development of these compounds as therapeutic agents.

Development of More Efficient and Sustainable Synthetic Methods: While unconventional synthetic methods are emerging, there is still a need to develop more general, scalable, and environmentally benign synthetic routes to access a wider range of benzo[f]chromenone derivatives.

Exploration of a Broader Range of Biological Targets: The biological evaluation of benzo[f]chromenones has largely focused on their anticancer and antimicrobial activities. Future research should explore their potential against a wider range of biological targets to uncover new therapeutic applications.

Elucidation of Complex Reaction Mechanisms: The mechanisms of many of the reactions used to synthesize benzo[f]chromenones, particularly the multi-component reactions, are not fully understood. A deeper mechanistic understanding would allow for better control over the reaction outcomes and the design of new synthetic strategies.

Addressing these research gaps and challenges will require a concerted effort from researchers across various disciplines and will be key to unlocking the full potential of this compound and the broader class of benzo[f]chromenone compounds.

Q & A

Q. What are the common synthetic routes for 1-Hydroxy-3H-benzo[f]chromen-3-one derivatives?

  • Methodological Answer : Derivatives are synthesized via:
  • Claisen-Schmidt condensation : Reaction of 2-acetyl-3H-benzo[f]chromen-3-one with aldehydes (e.g., 4-hydroxybenzaldehyde) in basic media, yielding chalcones with ~71% efficiency .
  • Microwave-assisted synthesis : High-yield preparation of pyrimidin-4-yl derivatives (e.g., 1a-1o) under controlled irradiation conditions (85% yields) .
  • Bromination and functionalization : Bromination at the acetyl group followed by reactions with thioacetamide or hydrazine derivatives to form thiazole hybrids (yields: 57–74%) .

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Spectroscopy : 1H^1H-NMR (400 MHz, DMSO-d6d_6) for proton environments, IR for lactone C=O stretches (~1727 cm1^{-1}), and mass spectrometry for molecular ion confirmation (e.g., m/z 340 [M+^+) .
  • X-ray crystallography : SHELX software refines high-resolution data to resolve bond lengths/angles (e.g., 1.446±0.06 g/cm3^3 density prediction) .

Q. What biological activities have been studied for these derivatives?

  • Methodological Answer :
  • Antimicrobial activity : Thiazole-containing derivatives (e.g., 2-(2-methylthiazol-4-yl)-3H-benzo[f]chromen-3-one) tested against Gram-positive/-negative bacteria via agar diffusion assays .
  • Cytotoxicity : MTT assays on cancer cell lines to determine IC50_{50} values for chalcone derivatives bearing anti-inflammatory moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in chromene synthesis?

  • Methodological Answer :
  • Catalyst screening : Pyridinium trifluoromethanesulfonate (PTMS) improves reaction efficiency, but 9-hydroxy-1-(trifluoromethyl)-3H-benzo[f]chromen-3-one fails under similar conditions, suggesting steric hindrance .
  • Solvent and temperature : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. hours) and increases yields (85% for 1a-1o derivatives) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR (DMSO-d6d_6) and X-ray data to distinguish solution-phase dynamics vs. solid-state packing effects. For example, 1H^1H-NMR δ 6.51 (s, C3-H) aligns with crystallographic bond distances .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 347.1111 [M+Na+^+) to rule out impurities .

Q. What strategies enhance bioactivity through structural modifications?

  • Methodological Answer :
  • Functional group addition : Esterification with carboxylic acids (e.g., NSAIDs) improves cytotoxicity; phosphoryl chloride and ZnCl2_2 catalyze drug moiety conjugation .
  • Heterocyclic hybridization : Thiazole rings (e.g., 2,4-diamino-thiazole-5-carbonyl) enhance antibacterial potency by disrupting bacterial membrane integrity .

Q. How can co-crystallization studies improve understanding of intermolecular interactions?

  • Methodological Answer :
  • Use SHELXL for refining twinned or high-resolution macromolecular data. For example, co-crystals of 3,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one with flavonoid analogs reveal hydrogen-bonding networks critical for stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.